molecular formula C24H20FN3O4 B2953550 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide CAS No. 899980-35-9

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide

Cat. No. B2953550
CAS RN: 899980-35-9
M. Wt: 433.439
InChI Key: PWXUYOQRKPASDL-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects are currently being studied.

Scientific Research Applications

Cellular Proliferation in Tumors

A study on the cellular proliferation marker N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) highlights its use in evaluating tumor proliferation through PET imaging in patients with malignant neoplasms. The study found a significant correlation between 18F-ISO-1 uptake and the Ki-67 marker, indicating its promise for assessing the proliferative status of solid tumors. This suggests a potential application of related compounds in tumor proliferation assessment and cancer diagnosis (Dehdashti et al., 2013).

Synthesis and Evaluation of Novel Compounds

Research on developing practical and scalable synthetic routes for compounds like YM758 monophosphate highlights the chemical synthesis aspect of such compounds. These efforts are directed toward producing molecules with potential applications in medicinal chemistry, such as channel inhibitors for treating cardiovascular diseases (Yoshida et al., 2014).

Antimicrobial Activity

A novel antibacterial study on 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group suggests that certain structural modifications can significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. This points to a potential application in developing new antibacterial agents (Kuramoto et al., 2003).

Imaging the Sigma2 Receptor Status of Solid Tumors

The synthesis and evaluation of fluorine-containing benzamide analogs for PET imaging of the sigma2 receptor status in solid tumors represent another critical area of application. These compounds, designed for radiolabeling with fluorine-18, have shown high tumor uptake and favorable tumor/normal tissue ratios in preclinical studies, suggesting their utility in diagnosing and monitoring tumor progression (Tu et al., 2007).

Interaction with Human Serum Albumin

Studies on the interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) using fluorescence spectroscopy have shown that such compounds can bind to HSA, induce conformational changes, and quench its intrinsic fluorescence. This research provides insights into the pharmacokinetics and pharmacodynamics of these compounds, potentially guiding the development of therapeutics with improved efficacy and safety profiles (Wang et al., 2016).

properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-14-26-20-7-5-4-6-17(20)24(30)28(14)15-8-11-19(25)21(12-15)27-23(29)18-10-9-16(31-2)13-22(18)32-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXUYOQRKPASDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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